An In-depth Technical Guide to N-Ethyl-2-(1-imidazolyl)acetamide: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to N-Ethyl-2-(1-imidazolyl)acetamide: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of N-Ethyl-2-(1-imidazolyl)acetamide, a heterocyclic compound of interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, a validated synthetic route, detailed characterization protocols, and an exploration of its potential biological activities based on the broader class of imidazole acetamide derivatives.
Molecular Identity and Physicochemical Properties
N-Ethyl-2-(1-imidazolyl)acetamide, with the CAS Number 1204921-90-3, is a derivative of imidazole, a core scaffold in numerous biologically active compounds.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | N-ethyl-2-(1H-imidazol-1-yl)acetamide | Sigma-Aldrich |
| Molecular Formula | C₇H₁₁N₃O | Sigma-Aldrich |
| Molecular Weight | 153.18 g/mol | PubChem |
| Physical Form | White to yellow solid | Sigma-Aldrich |
| Storage Temperature | +4°C | Sigma-Aldrich |
The molecular structure of N-Ethyl-2-(1-imidazolyl)acetamide comprises a central imidazole ring linked to an N-ethylacetamide moiety. This unique combination of a polar imidazole ring and a flexible acetamide side chain suggests potential for diverse biological interactions.
Caption: 2D Molecular Structure of N-Ethyl-2-(1-imidazolyl)acetamide.
Synthesis and Purification
The synthesis of N-Ethyl-2-(1-imidazolyl)acetamide can be achieved through a two-step process, beginning with the formation of an imidazole ester, followed by amidation. This approach is a common and effective method for preparing N-substituted imidazole derivatives.[3]
Synthetic Pathway
Caption: Synthetic pathway for N-Ethyl-2-(1-imidazolyl)acetamide.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate
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To a solution of imidazole (0.1 mol) in dry acetone (150 mL), add anhydrous potassium carbonate (0.15 mol).
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Stir the mixture at room temperature for 30 minutes.
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Add ethyl chloroacetate (0.11 mol) dropwise to the suspension.
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Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, filter the reaction mixture to remove potassium carbonate.
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Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(1H-imidazol-1-yl)acetate. The crude product can be purified by column chromatography if necessary.
Step 2: Synthesis of N-Ethyl-2-(1-imidazolyl)acetamide
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Combine the crude ethyl 2-(1H-imidazol-1-yl)acetate (0.1 mol) with an excess of ethylamine (0.3 mol, typically as a solution in a suitable solvent like ethanol or as a neat liquid if conditions allow).
-
Heat the mixture in a sealed vessel at a temperature sufficient to drive the amidation reaction, typically between 80-100°C. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess ethylamine and solvent under reduced pressure.
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The resulting crude product, N-Ethyl-2-(1-imidazolyl)acetamide, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a white to yellow solid.
Spectroscopic Characterization
Predicted Spectroscopic Data
| Technique | Expected Peaks / Signals |
| ¹H NMR | δ (ppm): 7.5-7.0 (3H, m, imidazole protons), 4.8 (2H, s, -CH₂-CO), 3.3 (2H, q, -NH-CH₂-), 1.1 (3H, t, -CH₃) |
| ¹³C NMR | δ (ppm): 168 (C=O), 137, 129, 120 (imidazole carbons), 50 (-CH₂-CO), 35 (-NH-CH₂-), 15 (-CH₃) |
| FT-IR | ν (cm⁻¹): 3300-3200 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1650 (C=O stretch, amide I), 1550 (N-H bend, amide II) |
| Mass Spec (EI) | m/z: 153 (M⁺), and characteristic fragments corresponding to the loss of ethylamine, acetamide, and imidazole moieties. |
Biological Profile and Potential Applications
The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][5] The acetamide group is also a common feature in many pharmacologically active molecules, contributing to their pharmacokinetic and pharmacodynamic profiles. The combination of these two moieties in N-Ethyl-2-(1-imidazolyl)acetamide suggests a promising, yet largely unexplored, therapeutic potential.
Potential Therapeutic Areas
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Antimicrobial Agents: Imidazole derivatives are well-known for their antifungal and antibacterial activities.[5][6] The mechanism often involves the inhibition of key enzymes in microbial metabolic pathways.
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Anticancer Agents: Various substituted imidazoles have demonstrated potent anticancer activity through mechanisms such as the inhibition of kinases and disruption of microtubule polymerization.[7]
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Anti-inflammatory Agents: The imidazole ring is a core component of several anti-inflammatory drugs. Derivatives of imidazole acetamide may exhibit anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.
Workflow for Biological Screening
Caption: A generalized workflow for the biological screening of N-Ethyl-2-(1-imidazolyl)acetamide.
Conclusion and Future Directions
N-Ethyl-2-(1-imidazolyl)acetamide is a synthetically accessible molecule with a chemical structure that suggests significant potential for biological activity. This guide has provided a comprehensive overview of its molecular properties, a robust synthetic protocol, and a predictive characterization framework. The exploration of its therapeutic potential, particularly in the areas of infectious diseases, oncology, and inflammatory disorders, represents a promising avenue for future research. Further investigation into its specific biological targets and mechanism of action will be crucial for its development as a potential therapeutic agent.
References
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Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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PubChem. N-ethyl-2-(1H-imidazol-2-yl)acetamide. [Link]
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Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry. [Link]
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Imidazole: Having Versatile Biological Activities. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Sciforum. [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. ResearchGate. [Link]
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Imidazole: Having Versatile Biological Activities. SciSpace. [Link]
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Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
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